

Application Notes: 98N12-5 for PCSK9 Gene Silencing

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Compound of Interest		
Compound Name:	98N12-5	
Cat. No.:	B11934653	Get Quote

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[4][5][6] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels.[4][7] Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with low LDL-C levels and a reduced risk of cardiovascular disease, identifying PCSK9 as a prime therapeutic target for hypercholesterolemia.[8][9]

RNA interference (RNAi) offers a powerful mechanism to silence specific genes. Small interfering RNA (siRNA) molecules can be designed to target the messenger RNA (mRNA) of a specific protein, like PCSK9, leading to its degradation and preventing the protein from being synthesized.[10][11][12] However, the clinical application of siRNA requires safe and effective delivery systems to protect the nucleic acid from degradation and deliver it to the target tissue. [13]

98N12-5 is a novel, multi-tail ionizable lipid-like molecule, or "lipidoid," that has been developed for the efficient in vivo delivery of siRNA to the liver.[13][14][15] When formulated into lipid nanoparticles (LNPs), **98N12-5** can encapsulate siRNA and facilitate its delivery to hepatocytes, the primary site of PCSK9 production.[16][17] These application notes provide an





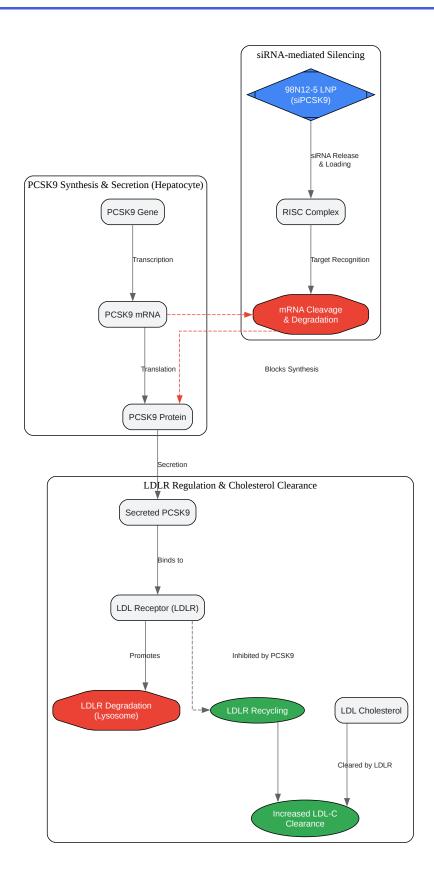


overview of the use of **98N12-5**-based LNPs for PCSK9 gene silencing, including efficacy data and detailed experimental protocols for researchers.

Mechanism of Action

The therapeutic strategy involves using a **98N12-5**-based LNP to deliver a synthetic siRNA designed to be complementary to the PCSK9 mRNA sequence. Once administered systemically (e.g., via intravenous injection), the LNPs are preferentially taken up by hepatocytes.[17] Inside the cell, the siRNA is released from the LNP into the cytoplasm, where it engages the natural RNAi machinery. The siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target PCSK9 mRNA.[11][12] This targeted degradation of PCSK9 mRNA prevents its translation into the PCSK9 protein.[18] The resulting decrease in circulating PCSK9 levels leads to increased recycling of LDLRs to the hepatocyte surface, enhanced clearance of LDL-C from the blood, and a subsequent reduction in plasma cholesterol levels.[6][10]





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Caption: PCSK9 signaling pathway and the mechanism of siRNA-mediated gene silencing.



Data and Efficacy

Studies in wild-type mice have demonstrated the efficacy of **98N12-5** LNP-formulated siRNA for silencing hepatic PCSK9. A single intravenous injection leads to a rapid, dose-dependent, and sustained reduction in PCSK9 mRNA levels in the liver, which correlates with a decrease in total serum cholesterol.[16]

Table 1: In Vivo Efficacy of 98N12-5 LNP for PCSK9 Silencing in Mice

Parameter	Dosage	Result	Duration	Reference
Hepatic PCSK9 mRNA	1.5 mg/kg	~50% reduction	2 days post- dose	[16]
	3.0 mg/kg	~70% reduction	2 days post-dose	[16]
	5.0 mg/kg	~80% reduction	2 days post-dose	[16]
Total Serum Cholesterol	5.0 mg/kg	~35% reduction	3 days post-dose	[16]
Duration of Silencing	5.0 mg/kg	>70% silencing	Maintained for ~10 days	[16]

| | 7.5 mg/kg | >80% silencing | Maintained for >20 days |[16] |

Table 2: 98N12-5 LNP Formulation Components



Component	Function	Typical Molar Ratio	Reference
98N12-5	Cationic/Ionizable Lipidoid	42	[13][19]
Cholesterol	Helper Lipid (stabilizes nanoparticle structure)	48	[13][19]
mPEG2000-DMG	PEG-Lipid (prevents aggregation, increases circulation time)	10	[13][19]

| siRNA | Active Pharmaceutical Ingredient (targets PCSK9 mRNA) | N/A (Lipid:siRNA wt ratio ~10:1) |[19] |

Experimental Protocols

Protocol 1: Preparation of 98N12-5 LNP-siRNA Formulation

This protocol describes the spontaneous formation of lipid nanoparticles by mixing an ethanolic lipid solution with an aqueous buffer, followed by the addition of siRNA.[13][19]

Materials:

- 98N12-5 lipidoid
- Cholesterol (Sigma-Aldrich)
- mPEG2000-DMG (or other suitable PEG-lipid)
- Ethanol (200 proof, molecular biology grade)
- Sodium Acetate Buffer (200 mM, pH 5.2, RNase-free)
- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- PCSK9-targeting siRNA and control siRNA (lyophilized)



- Dialysis cassettes (e.g., 3,500 MWCO)
- Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Prepare Lipid Stock Solutions: Dissolve 98N12-5, cholesterol, and mPEG2000-DMG in separate vials of ethanol to create concentrated stock solutions.
- Mix Lipids: In a new sterile tube, combine the ethanolic stock solutions of 98N12-5, cholesterol, and mPEG2000-DMG to achieve a final molar ratio of 42:48:10.
- Formulate Nanoparticles:
 - Rapidly add the mixed lipid solution to a sterile tube containing 200 mM sodium acetate buffer (pH 5.2) while vortexing. The final ethanol concentration should be approximately 35%. This will result in the spontaneous formation of empty LNPs.
 - For uniform particle size, pass the LNP solution through a 100 nm polycarbonate membrane using a lipid extruder 5-10 times.
- Prepare siRNA: Resuspend lyophilized siRNA in an appropriate RNase-free buffer (e.g., 1x siRNA Buffer) to the desired stock concentration as per the manufacturer's instructions.
- Encapsulate siRNA:
 - Add the siRNA solution to the empty LNP solution to achieve a final total lipid-to-siRNA weight ratio of approximately 10:1.
 - Incubate the mixture for 30 minutes at 37 °C to allow for siRNA encapsulation.
- Purify and Buffer Exchange:
 - Transfer the LNP-siRNA solution to a dialysis cassette.
 - Dialyze against sterile, RNase-free PBS (pH 7.4) for at least 2 hours (or overnight at 4°C)
 with several buffer changes to remove ethanol and non-encapsulated siRNA.



- · Characterization & Storage:
 - Measure the final siRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
 - Determine particle size and zeta potential using dynamic light scattering (DLS).
 - Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy Assessment in Mice

This protocol outlines the procedure for systemic administration of LNP-siRNA to mice and subsequent analysis of gene silencing.[16]

Materials:

- C57BL/6 mice (or other appropriate strain)
- Prepared 98N12-5 LNP-siRNA formulation (targeting PCSK9)
- Control LNP-siRNA or PBS
- Insulin syringes (for intravenous injection)
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (e.g., serum separator tubes)
- RNA extraction kits (for liver tissue)
- qRT-PCR reagents and instrument
- Cholesterol quantification kit

Procedure:

Animal Dosing:

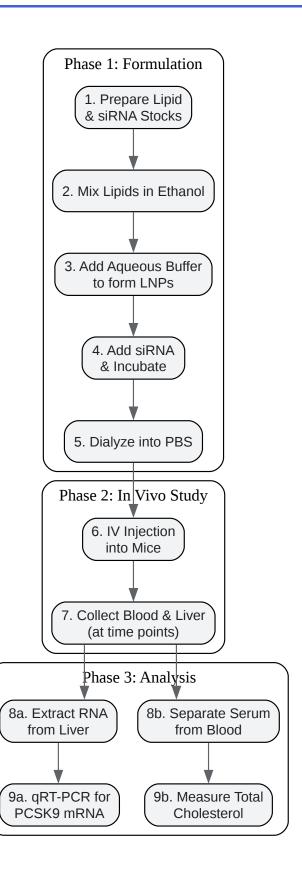


- Dilute the LNP-siRNA formulation in sterile PBS to the final desired dose (e.g., 5 mg/kg) in a total injection volume of approximately 0.01 mL/g of body weight.
- Administer a single bolus injection into the tail vein of the mice. Include control groups receiving PBS or a non-targeting siRNA formulation.

Sample Collection:

- At predetermined time points (e.g., 48 hours, 72 hours, 1 week, etc.), anesthetize the mice.
- Collect blood via cardiac puncture or other approved method for serum analysis.
- Perfuse the liver with cold PBS and harvest the tissue. A portion can be snap-frozen in liquid nitrogen for RNA analysis and the remainder fixed for histology if desired.
- Analysis of PCSK9 mRNA Levels:
 - Homogenize a portion of the frozen liver tissue.
 - Extract total RNA using a commercial kit according to the manufacturer's protocol.
 - Perform quantitative real-time PCR (qRT-PCR) to measure PCSK9 mRNA levels.
 Normalize the expression to a stable housekeeping gene (e.g., GAPDH).
 - Calculate the percent knockdown relative to the control group.
- Analysis of Serum Cholesterol:
 - Allow the collected blood to clot and centrifuge to separate the serum.
 - Measure total serum cholesterol levels using a commercially available enzymatic assay kit.
 - Compare cholesterol levels between treated and control groups.





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Caption: Experimental workflow for in vivo PCSK9 gene silencing using **98N12-5** LNPs.





Protocol 3: General siRNA Resuspension and Handling

Proper handling of siRNA is critical to prevent degradation by RNases.

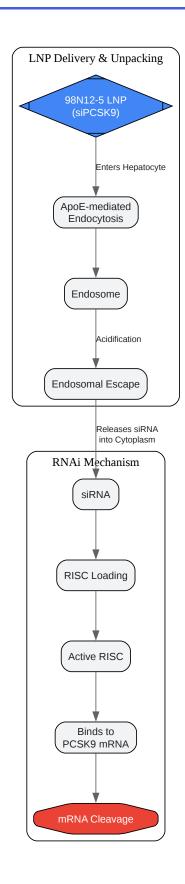
Materials:

- Lyophilized siRNA
- Nuclease-free water or 1x siRNA buffer (e.g., 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl2)
- Nuclease-free pipette tips and microcentrifuge tubes

Procedure:

- Centrifugation: Before opening, briefly centrifuge the vial containing the lyophilized siRNA pellet to ensure all material is at the bottom.
- Resuspension: Add the required volume of nuclease-free buffer to achieve the desired stock concentration (e.g., add 500 μ L to 10 nmol of siRNA for a 20 μ M stock).
- Mixing: Gently pipette the solution up and down 3-5 times to mix. To ensure complete resuspension, place the tube on a shaker for 30 minutes at room temperature.
- Final Centrifugation: Briefly centrifuge the tube again to collect the solution at the bottom.
- Storage: Use the siRNA solution immediately or aliquot into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in a non-frost-free freezer.





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Caption: Cellular mechanism of LNP-mediated siRNA delivery and gene silencing.



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